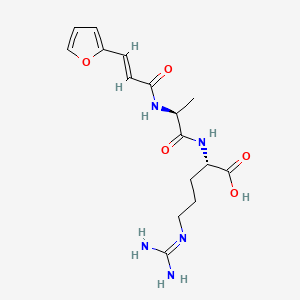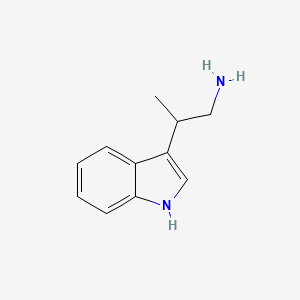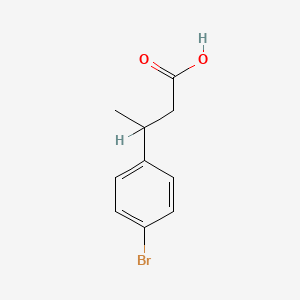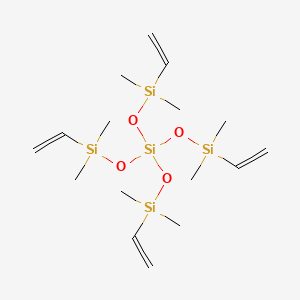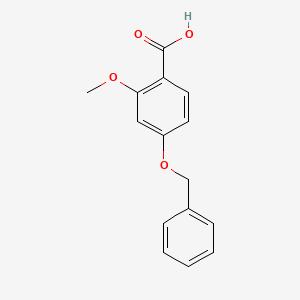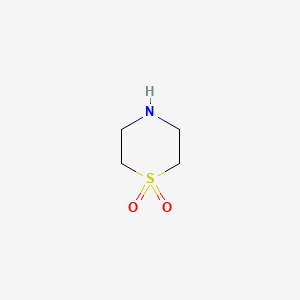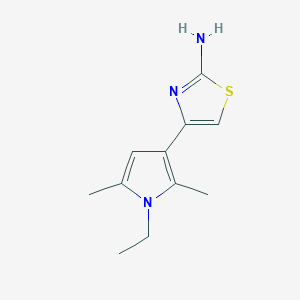
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available anilines or other precursors. For instance, the synthesis of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles is achieved through a four-step process, including the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring formation . Similarly, other compounds with pyrrole and thiazole rings are synthesized through various reactions, including condensation and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure and properties of these compounds are often characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. Quantum chemical calculations, including DFT and AIM studies, are used to evaluate the formation, stability, and electronic properties of the molecules . These studies provide insights into the molecular geometry, electronic transitions, and intra- and intermolecular interactions, such as hydrogen bonding and charge delocalization.
Chemical Reactions Analysis
The reactivity of the pyrrole and thiazole rings in these compounds is explored through various chemical reactions. For example, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides or azomethine ylides in cycloaddition reactions with electron-deficient alkenes or alkynes . The transformations of thiazole derivatives into other heterocyclic systems are also reported, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The vibrational analysis and AIM theory provide details on the strength and nature of hydrogen bonding and other interactions within the molecules. The reactivity descriptors such as Fukui functions and electrophilicity indices help identify reactive sites within the molecules .
科学的研究の応用
Synthesis and Characterization
- A new compound related to 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine was synthesized and characterized through various methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. This highlights the ongoing research in synthesizing and understanding new compounds in this class (Idhayadhulla et al., 2010).
Chemical Transformations and Applications
- Research includes the development of new chemical transformations involving similar pyrrole and thiazole compounds. This area explores the potential applications of these transformations in various fields, including pharmaceuticals and materials science (Albreht et al., 2009).
Biological Activity and Applications
- Compounds with a structure closely related to 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine have been evaluated for their biological activities, including antimicrobial and antitumor activities. This suggests potential applications in developing new therapeutics (Gomha et al., 2015).
Molecular Modeling and Drug Design
- These compounds have also been a subject of molecular modeling studies to understand their interactions with biological targets. This is crucial for drug design and development processes (Khidre & Radini, 2021).
Advanced Materials and Sensing Applications
- Some related compounds have been used in the development of advanced materials, such as fluorescent probes, indicating potential applications in sensing and diagnostics (Wang et al., 2015).
将来の方向性
特性
IUPAC Name |
4-(1-ethyl-2,5-dimethylpyrrol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-4-14-7(2)5-9(8(14)3)10-6-15-11(12)13-10/h5-6H,4H2,1-3H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPVRKLXVPDCRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C2=CSC(=N2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
